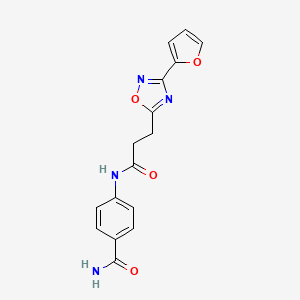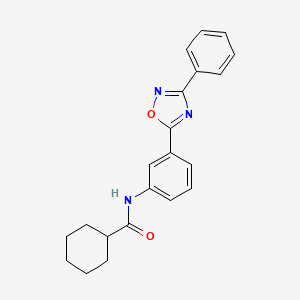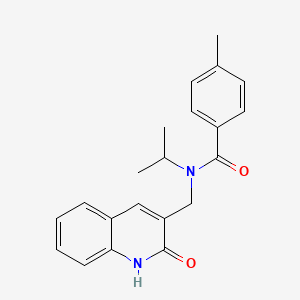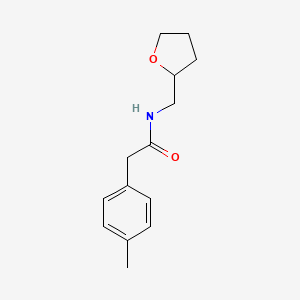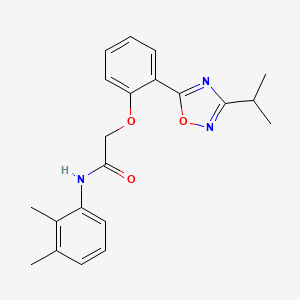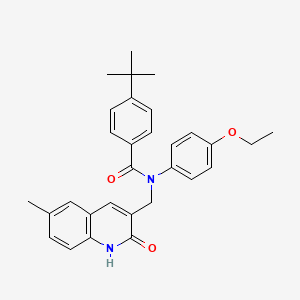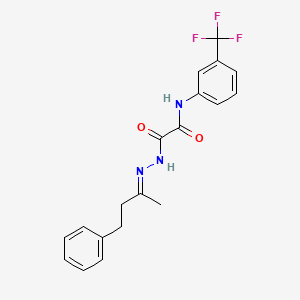
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMQ-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-T is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and tyrosine kinase. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase, an enzyme that plays a key role in the formation of these plaques.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to induce cell cycle arrest and inhibit cell proliferation. It has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also limitations to its use in lab experiments. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex molecule that requires careful control of reaction conditions to obtain high yields and purity. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be further studied as a potential anticancer agent. Its mechanism of action could be further explored, and its effectiveness could be tested in animal models. In Alzheimer's disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be studied as a potential treatment option. Its ability to reduce the accumulation of amyloid-beta plaques could be further explored, and its effectiveness could be tested in animal models. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results in scientific research, and further studies could lead to important breakthroughs in the treatment of cancer and Alzheimer's disease.
Synthesemethoden
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been synthesized through various methods, including the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate, followed by the reaction with 4-methylbenzoyl chloride. Another method involves the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate and 4-methylbenzoyl chloride in the presence of a catalyst. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of science. In the field of cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-11-20(12-8-17)26(30)28(23-13-9-18(2)10-14-23)16-22-15-21-6-4-5-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBJLUJRKSTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


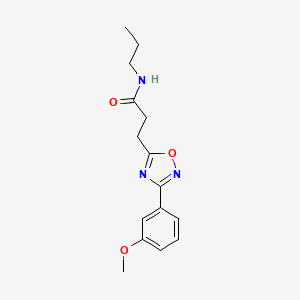
![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)


